molecular formula C10H19NO B7459788 N-cycloheptyl-N-methylacetamide

N-cycloheptyl-N-methylacetamide

Cat. No.: B7459788
M. Wt: 169.26 g/mol
InChI Key: TXICYJQSOWAIDS-UHFFFAOYSA-N
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Description

N-cycloheptyl-N-methylacetamide is an organic compound belonging to the amide class It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a methyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cycloheptyl-N-methylacetamide can be synthesized through the reaction of cycloheptylamine with methyl acetate. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the cycloheptyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-cycloheptyl-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying amide interactions.

    Industry: It can be used as a solvent or intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which N-cycloheptyl-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, influencing their activity. The cycloheptyl and methyl groups may also contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylacetamide: A simpler amide with a methyl group attached to the nitrogen atom.

    N-cyclohexyl-N-methylacetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-ethylacetamide: An amide with an ethyl group attached to the nitrogen atom.

Uniqueness

N-cycloheptyl-N-methylacetamide is unique due to the presence of the cycloheptyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

N-cycloheptyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(12)11(2)10-7-5-3-4-6-8-10/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXICYJQSOWAIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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